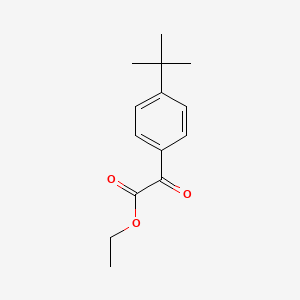

Ethyl 4-tert-butylbenzoylformate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-tert-butylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-5-17-13(16)12(15)10-6-8-11(9-7-10)14(2,3)4/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDPLASXAHWKJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371318 | |

| Record name | Ethyl (4-tert-butylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80120-36-1 | |

| Record name | Ethyl (4-tert-butylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80120-36-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 4-tert-butylbenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Ethyl 4-tert-butylbenzoylformate. The document covers its chemical identity, physical properties, a plausible synthetic route with a detailed experimental protocol, and expected spectroscopic characteristics. Additionally, it explores the reactivity and potential applications of this α-keto ester, offering valuable insights for professionals in research and drug development. All quantitative data is presented in clear, tabular formats, and a logical workflow for its synthesis is provided as a visual diagram.

Chemical Identity and Physical Properties

This compound, also known as Ethyl 2-(4-tert-butylphenyl)-2-oxoacetate, is an organic compound with the chemical formula C₁₄H₁₈O₃.[1] It belongs to the class of α-keto esters, characterized by a ketone group adjacent to an ester functionality.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 80120-36-1 |

| Molecular Formula | C₁₄H₁₈O₃[1] |

| Molecular Weight | 234.29 g/mol [1] |

| IUPAC Name | Ethyl 2-(4-tert-butylphenyl)-2-oxoacetate |

| Synonyms | (4-tert-butylphenyl)glyoxylic acid ethyl ester, Ethyl (4-tert-butylphenyl)(oxo)acetate[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Density | 1.045 g/cm³[1] |

| Boiling Point | 104-110 °C at 0.1 mmHg[1] |

| Flash Point | 139.4 °C[1] |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis and Experimental Protocol

The most direct and plausible method for the synthesis of this compound is the Friedel-Crafts acylation of tert-butylbenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3][4] This electrophilic aromatic substitution reaction introduces the ethyl oxalyl group onto the aromatic ring.

Proposed Synthetic Scheme

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

tert-butylbenzene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Reactants: A solution of tert-butylbenzene (1.0 equivalent) and ethyl oxalyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured onto crushed ice containing concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Neutralization and Washing: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on its chemical structure and comparison with analogous compounds.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |

| ~7.50 | Doublet | 2H | Aromatic protons meta to the carbonyl group |

| ~4.40 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~1.40 | Triplet | 3H | -O-CH₂-CH₃ |

| ~1.35 | Singlet | 9H | -C(CH₃)₃ |

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | C=O (keto) |

| ~164 | C=O (ester) |

| ~158 | Aromatic C-C(CH₃)₃ |

| ~130 | Aromatic C-H (ortho) |

| ~128 | Aromatic C-CO |

| ~126 | Aromatic C-H (meta) |

| ~62 | -O-CH₂ -CH₃ |

| ~35 | -C (CH₃)₃ |

| ~31 | -C(CH₃ )₃ |

| ~14 | -O-CH₂-CH₃ |

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium-Strong | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1680 | Strong | C=O stretch (keto) |

| ~1605 | Medium | C=C stretch (aromatic) |

| ~1280 | Strong | C-O stretch (ester) |

| ~1180 | Strong | C-O stretch (ester) |

Mass Spectrometry (Predicted): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 234. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and the ethyl group (-CH₂CH₃, m/z = 29), as well as cleavage at the α-keto position.

Reactivity and Potential Applications

Reactivity

The chemical reactivity of this compound is dictated by the presence of the α-keto ester functionality.

-

Nucleophilic Addition to the Ketone: The ketone carbonyl is susceptible to nucleophilic attack. For instance, it can undergo reactions with Grignard reagents or organolithium compounds to form tertiary alcohols.

-

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester.

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

-

Reactions at the α-Position: While this specific molecule lacks α-protons on the carbon between the two carbonyls, α-keto esters, in general, can undergo reactions at this position if a proton is present.

Potential Applications

Benzoylformate derivatives and α-keto esters are valuable intermediates in organic synthesis and have been explored for various applications:

-

Pharmaceutical Synthesis: The α-keto ester moiety is a precursor for the synthesis of α-hydroxy acids and other complex molecules that are important building blocks for pharmaceuticals.

-

Agrochemicals: Some benzoylformate derivatives have been investigated for their potential as herbicides and pesticides.

-

Photoinitiators: Benzoylformate derivatives can act as photoinitiators in polymerization processes.

Conclusion

This compound is a versatile chemical compound with potential applications in various fields of chemical research and development. This guide provides a foundational understanding of its chemical and physical properties, a plausible synthetic route, and predicted spectroscopic data. The presented information is intended to serve as a valuable resource for researchers and professionals working with this and related α-keto esters. Further experimental validation of the predicted data is encouraged for specific research applications.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-tert-butylbenzoylformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 4-tert-butylbenzoylformate, an alpha-keto ester with potential applications in organic synthesis and pharmaceutical development. This document details a probable synthetic route, outlines detailed experimental protocols, and presents a thorough characterization profile based on spectroscopic principles and data from analogous compounds.

Introduction

This compound, also known as ethyl 2-(4-tert-butylphenyl)-2-oxoacetate, is an organic compound featuring an aromatic ring substituted with a tert-butyl group, and an ethyl ester of a glyoxylic acid moiety. The presence of the α-keto ester functionality makes it a valuable intermediate for the synthesis of more complex molecules, including α-hydroxy esters and α-amino acids, which are important building blocks in medicinal chemistry.

Synthesis of this compound

The most plausible and established method for the synthesis of this compound is the Friedel-Crafts acylation of tert-butylbenzene with ethyl oxalyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).

Proposed Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol based on established Friedel-Crafts acylation procedures.

Materials:

-

tert-Butylbenzene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM) under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.

-

Addition of Lewis Acid: Anhydrous aluminum chloride is carefully added to the cooled DCM with stirring.

-

Addition of Acylating Agent: Ethyl oxalyl chloride is added dropwise to the suspension of aluminum chloride in DCM, maintaining the temperature at 0 °C.

-

Addition of Substrate: tert-Butylbenzene is added dropwise to the reaction mixture over a period of 30-60 minutes. The reaction is typically exothermic, and the temperature should be carefully controlled to remain between 0 and 5 °C.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically stirred at 0-5 °C for several hours until completion.

-

Work-up: The reaction mixture is quenched by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization of this compound

Due to the lack of publicly available experimental spectra for this compound, the following characterization data is predicted based on the known spectral data of the closely related compound, Ethyl 4-tert-butylbenzoate, and general principles of spectroscopy.

Physical Properties

The following table summarizes the known and predicted physical properties of this compound.

| Property | Value |

| CAS Number | 80120-36-1 |

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 234.29 g/mol |

| Appearance | Predicted: Colorless to pale yellow liquid |

| Boiling Point | 104-110 °C at 0.1 mmHg |

| Density | 1.045 g/cm³ |

Spectroscopic Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ would show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 7.8 | Doublet | 2H | Aromatic protons (ortho to C=O) |

| ~7.5 - 7.3 | Doublet | 2H | Aromatic protons (ortho to t-Bu) |

| ~4.4 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

| ~1.3 | Singlet | 9H | -C(CH₃)₃ |

The predicted ¹³C NMR spectrum of this compound in CDCl₃ would show the following signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Keto C=O |

| ~165 | Ester C=O |

| ~158 | Aromatic C-t-Bu |

| ~132 | Aromatic C-C=O |

| ~130 | Aromatic CH (ortho to C=O) |

| ~126 | Aromatic CH (ortho to t-Bu) |

| ~62 | -OCH₂CH₃ |

| ~35 | -C(CH₃)₃ |

| ~31 | -C(CH₃)₃ |

| ~14 | -OCH₂CH₃ |

The IR spectrum is expected to show strong absorption bands characteristic of the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2960-2870 | Medium | Aliphatic C-H stretch |

| ~1730 | Strong | Ester C=O stretch |

| ~1680 | Strong | Keto C=O stretch |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1250, ~1100 | Strong | C-O stretch |

The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Predicted Fragment Ion |

| 234 | [M]⁺ (Molecular ion) |

| 205 | [M - C₂H₅]⁺ |

| 191 | [M - OCH₂CH₃]⁺ |

| 163 | [M - COOCH₂CH₃]⁺ or [4-tBu-C₆H₄-CO]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Logical Workflow

The following diagram illustrates the logical workflow from synthesis to characterization of this compound.

Caption: Workflow for Synthesis and Characterization.

Conclusion

An In-depth Technical Guide to Ethyl 4-tert-butylbenzoylformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-tert-butylbenzoylformate, a chemical compound of interest in synthetic chemistry and potentially in drug discovery. This document outlines its chemical identity, structural details, physicochemical properties, a detailed experimental protocol for its synthesis, and an analysis of its expected spectral data.

Chemical Identity and Structure

-

Systematic IUPAC Name: ethyl 2-(4-tert-butylphenyl)-2-oxoacetate[1]

-

Common Name: this compound

-

Molecular Weight: 234.29 g/mol [1]

-

Chemical Structure:

Structural Description: The molecule consists of a central α-ketoester functionality. The keto group is attached to a 4-tert-butylphenyl group, and the ester group is an ethyl ester.

Physicochemical and Hazard Data

A summary of the key physicochemical properties and hazard information for this compound is presented in the table below.

| Property | Value | Reference |

| Boiling Point | 104-110 °C at 0.1 mmHg | [2] |

| Density | 1.045 g/cm³ | [2] |

| Flash Point | 139.4 °C | [2] |

| Refractive Index | 1.498 | [2] |

| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [2] |

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

The following is a detailed experimental protocol for the synthesis of this compound. This method is based on the well-established Friedel-Crafts acylation reaction.

Reaction Scheme

Caption: Synthesis of this compound via Friedel-Crafts Acylation.

Materials

-

tert-Butylbenzene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM)

-

2M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.

-

Cool the stirred suspension to 0-5 °C in an ice bath.

-

Add a solution of ethyl oxalyl chloride (1.0 equivalent) in dry dichloromethane dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, add tert-butylbenzene (1.0 equivalent) dropwise to the reaction mixture over 30 minutes, again keeping the temperature below 10 °C.

-

Once the addition of tert-butylbenzene is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl to quench the reaction and dissolve the aluminum salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Predicted Spectral Data Analysis

Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |

| ~7.50 | Doublet | 2H | Aromatic protons meta to the carbonyl group |

| ~4.45 | Quartet | 2H | -OCH₂CH₃ |

| ~1.42 | Triplet | 3H | -OCH₂CH₃ |

| ~1.35 | Singlet | 9H | -C(CH₃)₃ |

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | C=O (keto) |

| ~163.5 | C=O (ester) |

| ~158.0 | Aromatic C-tert-butyl |

| ~130.5 | Aromatic C-H ortho to carbonyl |

| ~129.0 | Aromatic C-C=O |

| ~126.0 | Aromatic C-H meta to carbonyl |

| ~62.5 | -OCH₂CH₃ |

| ~35.0 | -C(CH₃)₃ |

| ~31.0 | -C(CH₃)₃ |

| ~14.0 | -OCH₂CH₃ |

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium-Strong | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1680 | Strong | C=O stretch (keto) |

| ~1605 | Medium | C=C stretch (aromatic) |

| ~1280 | Strong | C-O stretch (ester) |

| ~1180 | Strong | C-O stretch |

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 234 | [M]⁺ (Molecular ion) |

| 219 | [M - CH₃]⁺ |

| 189 | [M - OCH₂CH₃]⁺ |

| 161 | [M - COOCH₂CH₃]⁺ |

| 147 | [4-tBu-C₆H₄-CO]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Logical Workflow Diagram: Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of the target compound.

References

An In-depth Technical Guide to Ethyl 4-tert-butylbenzoylformate (CAS: 80120-36-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Ethyl 4-tert-butylbenzoylformate (CAS No. 80120-36-1), a chemical intermediate with potential applications in organic synthesis. Due to a notable absence of published biological data, this guide focuses on the compound's chemical and physical properties, a detailed, plausible synthesis protocol, and its molecular structure. The information presented is intended to support researchers and developers in understanding the fundamental characteristics of this compound for synthetic applications.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₁₄H₁₈O₃.[1] It is also known by other names including Ethyl 2-(4-tert-butylphenyl)-2-oxoacetate and (4-tert-butylphenyl)glyoxylic acid ethyl ester.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 80120-36-1 | [1] |

| Molecular Formula | C₁₄H₁₈O₃ | [1] |

| Molecular Weight | 234.29 g/mol | [1] |

| Boiling Point | 104-110 °C at 0.1 mm Hg | [1] |

| Density | 1.045 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 139.4 °C | [1] |

| Exact Mass | 234.12600 | [1] |

| InChIKey | VQDPLASXAHWKJX-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)C(=O)C1=CC=C(C=C1)C(C)(C)C | [1] |

| Hazard Statements | Xi (Irritant) | [1] |

| Safety Description | S26, S36/37/39 | [1] |

Synthesis of this compound

Proposed Synthesis Pathway

The synthesis can be conceptualized as a two-step process:

-

Formation of a 4-tert-butylphenyl organometallic reagent.

-

Acylation of the organometallic reagent with diethyl oxalate.

A likely synthetic route involves the use of an organolithium reagent, as suggested by available chemical database information.

Detailed Experimental Protocol

This protocol is a detailed representation of a plausible synthesis based on established organometallic chemistry principles.

Materials:

-

1-Bromo-4-tert-butylbenzene

-

n-Butyllithium (in hexanes)

-

Diethyl oxalate

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere (Nitrogen or Argon)

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for an inert atmosphere (nitrogen or argon).

-

Preparation of the Organolithium Reagent:

-

To the reaction flask, add 1-bromo-4-tert-butylbenzene (1.0 equivalent) and dissolve it in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 equivalents) in hexanes to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure the complete formation of 4-tert-butylphenyllithium.

-

-

Acylation Reaction:

-

In a separate flask, prepare a solution of diethyl oxalate (1.2 equivalents) in anhydrous THF.

-

Slowly add the diethyl oxalate solution to the freshly prepared organolithium reagent at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Mechanism of Action and Biological Activity

A thorough search of scientific and patent literature reveals a significant lack of information regarding the mechanism of action, pharmacology, or toxicology of this compound. The compound is primarily referenced as a synthetic intermediate. There are no available studies detailing its interaction with biological systems, signaling pathways, or potential therapeutic effects.

Experimental Workflows and Logical Relationships

Due to the absence of experimental biological data, the following diagram illustrates the logical workflow for the chemical synthesis and characterization of this compound.

Conclusion

This compound is a chemical compound whose primary known utility is as an intermediate in organic synthesis. This guide has provided a comprehensive summary of its chemical and physical properties and a detailed, plausible protocol for its preparation. It is crucial for researchers and drug development professionals to note the current absence of data on the biological activity and toxicological profile of this compound. Any future investigations into its potential applications should be preceded by thorough in vitro and in vivo studies to establish its safety and pharmacological effects.

References

Molecular weight and formula of Ethyl 4-tert-butylbenzoylformate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-tert-butylbenzoylformate, including its chemical properties, synthesis, and potential applications. The information is curated for professionals in the fields of chemical research and drug development.

Core Compound Information

This compound, also known by its IUPAC name Ethyl 2-(4-tert-butylphenyl)-2-oxoacetate, is an organic compound with the chemical formula C₁₄H₁₈O₃.[1] It belongs to the class of α-keto esters, which are recognized for their utility as versatile building blocks in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈O₃ | [1] |

| Molecular Weight | 234.29 g/mol | [1] |

| CAS Number | 80120-36-1 | [1] |

| Boiling Point | 104-110 °C at 0.1 mmHg | [1] |

| Density | 1.045 g/cm³ | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| InChI Key | VQDPLASXAHWKJX-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)C(=O)C1=CC=C(C=C1)C(C)(C)C | [1] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general and plausible synthetic route can be derived from established methods for preparing similar α-keto esters. The most common approaches include Friedel-Crafts acylation and the use of Grignard reagents.

Generalized Synthetic Workflow (Friedel-Crafts Acylation)

The Friedel-Crafts acylation of tert-butylbenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), represents a direct and efficient method for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is charged with anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent such as carbon disulfide or dichloromethane.

-

Addition of Reactants: The flask is cooled in an ice bath. A solution of tert-butylbenzene (1.0 eq) in the same solvent is added dropwise to the stirred suspension. Subsequently, ethyl oxalyl chloride (1.0 eq) is added dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

-

Purification: The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

Spectroscopic Characterization

For reference, the expected spectroscopic features of this compound would include:

-

¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), the tert-butyl group (a singlet), and aromatic protons in the para-substituted pattern.

-

¹³C NMR: Resonances for the two carbonyl carbons (keto and ester), the carbons of the ethyl and tert-butyl groups, and the aromatic carbons.

-

IR Spectroscopy: Strong absorption bands for the two C=O groups (ketone and ester) and characteristic bands for the aromatic ring and C-H bonds.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 234.29, along with characteristic fragmentation patterns.

Applications in Research and Drug Development

α-Keto esters are valuable intermediates in organic synthesis due to the reactivity of the ketone and ester functional groups. They are precursors to a wide variety of heterocyclic compounds and can be used in carbon-carbon bond-forming reactions.

While specific applications for this compound in drug development are not documented, its structural motifs suggest potential areas of investigation. The benzoylformate moiety is present in some compounds with biological activity. The tert-butyl group is often incorporated into drug candidates to enhance metabolic stability or to modulate binding to biological targets.

The logical workflow for exploring the utility of a compound like this compound in a drug discovery context is outlined below.

Caption: A logical workflow for the potential use of this compound in drug discovery.

Conclusion

This compound is a chemical compound with a well-defined molecular formula and weight. While detailed experimental and biological data are scarce in the public domain, its structure as an α-keto ester suggests its potential as a valuable intermediate in organic synthesis. Further research is needed to fully characterize this compound and to explore its potential applications in medicinal chemistry and materials science. Researchers working with this compound should perform thorough in-house characterization to verify its identity and purity.

References

Spectroscopic Profile of Ethyl 4-tert-butylbenzoylformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-tert-butylbenzoylformate is an organic compound of interest in various chemical research domains, including synthetic chemistry and drug discovery. A thorough understanding of its structural and electronic properties is crucial for its application and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of this molecule. This technical guide provides a detailed overview of the expected spectroscopic data for this compound, based on its chemical structure and data from analogous compounds, due to the limited availability of direct experimental spectra in public databases. Furthermore, it outlines the standard experimental protocols for acquiring such data.

Chemical Structure

IUPAC Name: Ethyl 2-(4-tert-butylphenyl)-2-oxoacetate Molecular Formula: C₁₄H₁₈O₃[1] Molecular Weight: 234.29 g/mol [1] CAS Number: 80120-36-1[1]

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | Doublet (d) | 2H | Aromatic protons (ortho to carbonyl) |

| ~7.50 | Doublet (d) | 2H | Aromatic protons (meta to carbonyl) |

| 4.45 | Quartet (q) | 2H | -OCH₂CH₃ |

| 1.40 | Triplet (t) | 3H | -OCH₂CH₃ |

| 1.35 | Singlet (s) | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O (ketone) |

| ~165 | C=O (ester) |

| ~158 | Aromatic C (para to carbonyl) |

| ~131 | Aromatic C (ipso to tert-butyl) |

| ~129 | Aromatic C-H (ortho to carbonyl) |

| ~126 | Aromatic C-H (meta to carbonyl) |

| ~62 | -OCH₂CH₃ |

| ~35 | -C(CH₃)₃ |

| ~31 | -C(CH₃)₃ |

| ~14 | -OCH₂CH₃ |

Table 3: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~2960 | Strong | C-H stretch (sp³) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1690 | Strong | C=O stretch (ketone) |

| ~1605 | Medium | C=C stretch (aromatic) |

| ~1270, ~1100 | Strong | C-O stretch (ester) |

Table 4: Expected Major Fragments in Mass Spectrometry (MS)

| m/z | Proposed Fragment Ion |

| 234 | [M]⁺ (Molecular ion) |

| 205 | [M - C₂H₅]⁺ |

| 189 | [M - OC₂H₅]⁺ |

| 161 | [M - COOC₂H₅]⁺ |

| 147 | [4-tBu-C₆H₄-CO]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Integrate the signals and reference the spectrum to the TMS signal.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the FID similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Alternatively, if the sample is a solid, press a small amount firmly onto the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with a direct infusion source.

Procedure (Electron Ionization - EI):

-

Sample Introduction:

-

GC-MS: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject a small volume (e.g., 1 µL) into the GC, where it will be vaporized and separated before entering the mass spectrometer.

-

Direct Infusion: Introduce a dilute solution of the sample directly into the ion source.

-

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Conclusion

References

The Photochemical Genesis of Reactivity: A Technical Guide to Ethyl 4-tert-butylbenzoylformate as a Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-tert-butylbenzoylformate is a photoinitiator leveraged in a variety of photopolymerization applications, from industrial coatings to the fabrication of biomedical devices. Its efficacy lies in its ability to absorb ultraviolet (UV) light and transform that energy into reactive species that initiate polymerization. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data from analogous compounds, detailed experimental protocols for its characterization, and visual representations of the underlying chemical processes.

Core Mechanism of Action: A Norrish Type I Photoinitiator

Based on the photochemical behavior of analogous benzoylformate esters, this compound is classified as a Norrish Type I photoinitiator.[1] This classification signifies that upon absorption of UV radiation, the molecule undergoes a unimolecular cleavage of the α-carbon-carbon bond between the benzoyl and the ethoxycarbonyl groups.[2] This primary photochemical process generates two distinct radical species: a 4-tert-butylbenzoyl radical and an ethoxycarbonyl radical.

The initiation of polymerization is predominantly carried out by the highly reactive 4-tert-butylbenzoyl radical. This radical species readily adds to the double bond of a monomer, such as an acrylate or methacrylate, thereby creating a new radical center on the monomer unit. This event marks the beginning of the propagation phase of the polymerization chain reaction.

dot

Caption: Norrish Type I cleavage of this compound.

While the Norrish Type I cleavage is the dominant pathway, it is worth noting that for benzoylformate esters with available γ-hydrogens in the alkyl chain, a competing Norrish Type II reaction can occur. This involves intramolecular hydrogen abstraction, leading to different radical species.[3][4] However, for this compound, the primary mechanism is the α-cleavage.

Photochemical Properties

| Property | Description | Typical Value (Analog-Based) |

| Absorption Maximum (λmax) | The wavelength at which the photoinitiator exhibits maximum absorbance. This is crucial for matching with the emission spectrum of the UV light source. | ~250-350 nm |

| Molar Extinction Coefficient (ε) | A measure of how strongly the photoinitiator absorbs light at a specific wavelength. Higher values are generally desirable. | Data not available |

| Quantum Yield of Radical Formation (ΦR) | The fraction of absorbed photons that result in the formation of initiating radicals. | Data not available |

| Triplet Lifetime (τT) | The lifetime of the excited triplet state from which cleavage occurs. For ethyl benzoylformate, a representative triplet lifetime is approximately 500 ns in a 1:4 chlorobenzene:n-heptane solution.[3] | ~500 ns |

Experimental Protocols for Characterization

To fully characterize the photoinitiating properties of this compound, a series of experiments are typically performed. The following are detailed protocols for key analytical techniques.

UV-Visible Spectroscopy

Objective: To determine the absorption spectrum and identify the λmax of the photoinitiator.

Methodology:

-

Sample Preparation: Prepare a series of dilute solutions of this compound in a suitable UV-transparent solvent (e.g., acetonitrile or methanol) with known concentrations (e.g., 10-5 to 10-3 M).

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the solvent-filled cuvettes.

-

Measure the absorbance of each sample solution from approximately 200 nm to 500 nm.

-

-

Data Analysis: Plot absorbance versus wavelength to obtain the absorption spectrum. The peak of this spectrum corresponds to λmax. The molar extinction coefficient (ε) can be calculated at λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

dot

Caption: Workflow for UV-Visible Spectroscopy.

Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy

Objective: To monitor the kinetics of photopolymerization by tracking the disappearance of monomer functional groups.[5]

Methodology:

-

Sample Preparation: Prepare a photocurable formulation containing a monomer (e.g., an acrylate), this compound (typically 0.1-5 wt%), and any other additives.

-

Instrumentation: An FTIR spectrometer equipped with a horizontal attenuated total reflectance (ATR) accessory and a UV light source positioned to irradiate the sample on the ATR crystal.

-

Measurement:

-

Apply a thin film of the liquid formulation onto the ATR crystal.

-

Initiate rapid, continuous spectral acquisition.

-

After a brief baseline collection, turn on the UV lamp to initiate polymerization.

-

Continue collecting spectra until the reaction is complete (i.e., no further changes in the spectrum are observed).

-

-

Data Analysis: Monitor the decrease in the area or height of the characteristic absorption band of the monomer's reactive group (e.g., the C=C stretching vibration of an acrylate at ~1635 cm-1).[6] The degree of conversion can be calculated as a function of time.

dot

Caption: Experimental workflow for Real-Time FTIR analysis.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Objective: To measure the heat flow associated with the photopolymerization reaction, providing information on the reaction kinetics and total heat of polymerization.[7][8]

Methodology:

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the photocurable formulation into an open aluminum DSC pan.

-

Instrumentation: A DSC instrument equipped with a photocalorimetry accessory (PCA) that includes a UV light source.

-

Measurement:

-

Place the sample pan in the DSC cell and an empty reference pan in the reference position.

-

Equilibrate the sample at the desired isothermal temperature under a nitrogen purge.

-

Irradiate the sample with UV light of a specific intensity for a set duration. The instrument will record the heat flow.

-

After the initial run, perform a second run on the same, now cured, sample under the identical conditions to obtain a baseline that accounts for the heat absorbed by the sample from the lamp.[7]

-

-

Data Analysis: Subtract the baseline from the initial measurement to obtain the net heat flow due to the polymerization reaction. The area under the exothermic peak is proportional to the total heat of reaction (ΔHp), and the peak height is proportional to the rate of reaction.

dot

Caption: Procedural flow for Photo-DSC measurements.

Laser Flash Photolysis (LFP)

Objective: To detect and characterize transient species, such as the excited triplet state and the resulting radicals, and to determine their lifetimes.[9][10]

Methodology:

-

Sample Preparation: Prepare a dilute, deoxygenated solution of this compound in a suitable solvent (e.g., acetonitrile or benzene) in a quartz cuvette.

-

Instrumentation: A laser flash photolysis setup consisting of a pulsed laser for excitation (the "pump," e.g., a Nd:YAG laser at 355 nm) and a continuous wave lamp as a monitoring light source (the "probe"). The probe beam passes through the sample and into a monochromator and a fast detector (e.g., a photomultiplier tube) connected to a digital oscilloscope.

-

Measurement:

-

The sample is irradiated with a short laser pulse (nanosecond or picosecond duration).

-

The change in absorbance of the sample at a specific wavelength is monitored over time, from nanoseconds to microseconds, by the probe beam and detector.

-

The measurement is repeated at various wavelengths to construct a transient absorption spectrum.

-

-

Data Analysis: The decay of the transient absorption signals provides the lifetimes of the excited states and radical intermediates. The transient absorption spectrum helps in the identification of these species.

Conclusion

This compound functions as an effective Norrish Type I photoinitiator, generating reactive benzoyl radicals upon UV irradiation to initiate free-radical polymerization. While specific quantitative photochemical data for this compound is limited, its behavior can be reliably inferred from its close structural analogs. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of its photoinitiation efficiency and kinetics, enabling its optimized use in a wide range of scientific and industrial applications. The combination of spectroscopic and calorimetric techniques allows for a thorough understanding of the entire photopolymerization process, from initial photon absorption to the final cured polymer.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Norrish reaction - Wikipedia [en.wikipedia.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. UV Curing of Thermosets Part 15: Using UV DSC to Monitor Curing - 2 - Polymer Innovation Blog [polymerinnovationblog.com]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. Virtual Labs [oc-amrt.vlabs.ac.in]

- 10. Flash photolysis - Wikipedia [en.wikipedia.org]

Solubility profile of Ethyl 4-tert-butylbenzoylformate in common solvents.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of Ethyl 4-tert-butylbenzoylformate. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for determining its solubility in common laboratory solvents. These methodologies are presented to empower researchers to generate precise and reliable solubility data in-house. Furthermore, this guide offers a qualitative assessment of the expected solubility based on the molecular structure of this compound and includes diagrams of experimental workflows to facilitate the practical application of the described protocols.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₄H₁₈O₃ and a molecular weight of 234.29 g/mol . Its structure consists of a benzoylformate core substituted with a tert-butyl group on the phenyl ring and an ethyl ester group. Understanding the solubility of this compound is crucial for a variety of applications, including reaction chemistry, purification, formulation development, and biological assays.

Chemical Structure:

Quantitative Solubility Data

| Solvent | Molar Solubility (mol/L) | Solubility (g/L) | Temperature (°C) | Method |

| Methanol | ||||

| Ethanol | ||||

| Water | ||||

| Acetone | ||||

| Dichloromethane | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Hexane |

Qualitative Solubility Prediction

Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted. The molecule possesses both polar (ester and ketone groups) and non-polar (tert-butyl group and phenyl ring) regions. This amphiphilic nature suggests it will exhibit moderate to good solubility in a range of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The ester and ketone functionalities can engage in hydrogen bonding with protic solvents, suggesting moderate solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Dipole-dipole interactions between the solvent and the polar groups of the solute are expected to lead to good solubility.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The large non-polar tert-butyl group and the phenyl ring suggest that the compound will also be soluble in non-polar solvents, particularly those with aromatic character like toluene.

-

Water: Due to the significant non-polar hydrocarbon portion of the molecule, the solubility in water is expected to be low.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are essential. The following are detailed protocols for commonly accepted techniques.

Equilibrium Solubility Method (Shake-Flask)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined.

Apparatus and Reagents:

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Mechanical shaker or orbital incubator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a mechanical shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a validated HPLC method or another appropriate quantitative technique.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Polythermal Method

The polythermal method is suitable for determining the solubility of a compound at different temperatures.

Principle: A suspension of a known composition (solute and solvent) is heated at a controlled rate until complete dissolution is observed. The temperature at which the last solid particle dissolves is the saturation temperature for that specific concentration.

Apparatus and Reagents:

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Jacketed glass vessel with a stirrer

-

Temperature probe

-

Circulating water bath with programmable temperature control

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and the selected solvent into the glass vessel.

-

Heating: Start stirring and slowly heat the suspension at a constant rate (e.g., 0.5 °C/min).

-

Observation: Visually observe the suspension. The temperature at which the last crystal of the solute dissolves is recorded as the solubility temperature for that concentration.

-

Data Collection: Repeat the experiment with different compositions of solute and solvent to obtain a solubility curve as a function of temperature.

Conclusion

While quantitative solubility data for this compound is not currently widespread in the public domain, this guide provides the necessary tools for researchers to determine this crucial physicochemical property. The detailed experimental protocols for the equilibrium solubility and polythermal methods, along with the provided workflow diagrams, offer a clear path for generating reliable and accurate solubility profiles. The qualitative predictions based on molecular structure serve as a preliminary guide for solvent selection. The generation of this data is essential for the effective application of this compound in research and development.

References

Photophysical Properties of Ethyl 4-tert-butylbenzoylformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of Ethyl 4-tert-butylbenzoylformate, a compound of interest in various photochemical applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the primary photochemical reaction pathway. The information presented is synthesized from foundational studies on alkyl benzoylformates, providing a robust framework for understanding the behavior of this specific derivative.

Core Photophysical Data

The photophysical characteristics of this compound are primarily governed by the benzoylformate chromophore. The following table summarizes the critical quantitative data for the closely related ethyl benzoylformate, which serves as a reliable model for the title compound.

| Property | Value | Solvent | Technique | Reference |

| Triplet Lifetime (τ_T) | 500 ns | 1:4 Chlorobenzene: n-heptane | Laser Flash Photolysis | [1] |

Photochemical Reaction Pathways

Upon absorption of light, this compound can undergo a Norrish Type II reaction, which is a major deactivation pathway for the triplet excited state in substrates containing γ-hydrogen atoms.[1] This intramolecular hydrogen abstraction leads to the formation of a 1,4-biradical intermediate, which can then undergo further reactions.

Caption: Norrish Type II reaction pathway for this compound.

Experimental Protocols

The characterization of the photophysical properties of this compound involves several key experimental techniques. The methodologies outlined below are based on standard practices and the specific details reported in the study of related alkyl benzoylformates.[1]

Laser Flash Photolysis

Objective: To determine the lifetime of the triplet excited state.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent system (e.g., 1:4 chlorobenzene: n-heptane) and deoxygenated by purging with an inert gas (e.g., nitrogen or argon) to prevent quenching of the triplet state by oxygen.

-

Excitation: The sample is irradiated with a short laser pulse at a wavelength where the compound absorbs (e.g., from a nitrogen or excimer laser). This populates the singlet excited state, which then undergoes intersystem crossing to the triplet state.

-

Monitoring: The decay of the transient triplet state is monitored by measuring the change in absorbance of a monitoring light beam that passes through the sample. The transient absorption spectrum of the triplet state is recorded over time.

-

Data Analysis: The triplet lifetime is determined by fitting the decay of the transient absorption signal to a first-order kinetic model.

Caption: Workflow for a Laser Flash Photolysis experiment.

Quantum Yield Measurement

Objective: To quantify the efficiency of a particular photochemical process (e.g., product formation).

Methodology:

-

Actinometry: A chemical actinometer with a well-known quantum yield at the irradiation wavelength is used to accurately measure the photon flux of the light source.

-

Sample Irradiation: A solution of this compound is irradiated for a specific period, ensuring low conversion to avoid complications from product absorption.

-

Product Analysis: The concentration of the photoproduct formed is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The quantum yield (Φ) is calculated using the following formula:

Φ = (moles of product formed) / (moles of photons absorbed)

The number of photons absorbed is determined from the actinometry experiment. It is crucial to extrapolate quantum yields to "zero conversion" conditions to minimize interference from secondary photochemical reactions or product quenching.[1]

References

The Dawn of a New Light: A Technical Guide to α-Keto Ester Photoinitiators

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ever-evolving landscape of photopolymerization, the quest for highly efficient, biocompatible, and versatile photoinitiators is paramount. Traditional aromatic ketone-based photoinitiators, while effective, often raise concerns regarding cytotoxicity and migration of byproducts, limiting their application in sensitive fields such as regenerative medicine, drug delivery, and food packaging. This technical guide delves into the discovery, history, and core principles of a promising class of non-aromatic photoinitiators: α-keto esters. These compounds have emerged as a powerful alternative, offering excellent reactivity, superior photobleaching properties, and, most importantly, a significantly improved biocompatibility profile. This guide will provide an in-depth exploration of their mechanism of action, a historical overview of their development, comprehensive tables of quantitative performance data, and detailed experimental protocols for their synthesis and application.

A Journey Through Time: The History and Discovery of α-Keto Ester Photoinitiators

The story of α-keto ester photoinitiators is one of rediscovery and innovation. The fundamental photochemistry of α-keto acids and esters was first explored in the 1960s, with early studies focusing on their photodecomposition pathways. However, their potential as practical photoinitiators for polymerization remained largely untapped for decades.

The renaissance of α-keto esters as photoinitiators began in the early 21st century, driven by the growing demand for biocompatible materials in the biomedical field. Researchers, particularly from the Vienna University of Technology (TU Wien), revisited these compounds, recognizing that their inherent biocompatibility could address the shortcomings of existing photoinitiator systems. This new wave of research focused on systematically evaluating their photoinitiation efficiency, exploring their mechanism, and expanding their structural diversity to create multifunctional and highly reactive initiators.

A significant breakthrough was the realization that simple, non-aromatic α-keto esters like ethyl pyruvate could efficiently initiate the polymerization of (meth)acrylates.[1] Subsequent research expanded to include biocompatible α-keto acids, such as α-ketoglutaric acid, a natural metabolite in the Krebs cycle.[2] The development of multifunctional α-keto esters, bearing multiple photoinitiating moieties on a single core molecule, further enhanced their reactivity, making them competitive with, and in some cases superior to, conventional aromatic photoinitiators.[3] Today, α-keto ester photoinitiators are at the forefront of research for creating advanced biomaterials, hydrogels for cell encapsulation, and low-migration coatings for sensitive applications.

The Power Within: Mechanism of Photoinitiation

α-Keto ester photoinitiators operate via a Norrish Type II intramolecular hydrogen abstraction mechanism.[1][4] This process is a departure from the α-cleavage (Norrish Type I) mechanism common to many aromatic ketone photoinitiators. The key steps are as follows:

-

Photoexcitation: Upon absorption of UV light (typically in the 320-385 nm range), the α-keto ester molecule is promoted to an excited singlet state.

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable triplet state.

-

Intramolecular Hydrogen Abstraction: The excited triplet state carbonyl group abstracts a hydrogen atom from an adjacent carbon atom within the same molecule (γ-hydrogen). This forms a 1,4-biradical intermediate.

-

Radical Generation: The 1,4-biradical can then undergo one of two pathways to generate initiating radicals:

-

β-Cleavage: The bond between the α- and β-carbons cleaves, resulting in the formation of an enol and an alkene. The enol can then tautomerize to a ketone.

-

Cyclization: The biradical can cyclize to form a cyclobutanol derivative.

-

The radicals generated from these processes are then capable of initiating the polymerization of monomer units.

Figure 1: Norrish Type II photoinitiation mechanism of α-keto esters.

Quantitative Performance Data

The following tables summarize the key performance indicators for a selection of α-keto ester photoinitiators, along with comparative data for commonly used commercial photoinitiators.

Table 1: Spectroscopic Properties of α-Keto Ester Photoinitiators

| Photoinitiator | Abbreviation | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Reference |

| Ethyl Pyruvate | EP | ~330 | Low | [1] |

| α-Ketoglutaric Acid | α-KG | 322 | 12.2 | [5] |

| Ethylene Glycol Dipyruvate | - | - | - | [3] |

| Trimethylolpropane Tripyruvate | - | - | - | [3] |

| Ethoxylated Pentaerythritol Tetrapyruvate | - | - | - | [3] |

| Irgacure 2959 (Commercial Ref.) | I-2959 | 274 | - | [5] |

| Benzophenone (Commercial Ref.) | BP | ~250 | High | [1] |

Table 2: Photopolymerization Reactivity of α-Keto Ester Photoinitiators

| Photoinitiator | Monomer System | Light Source | Polymerization Rate (Rp) | Double Bond Conversion (DBC) (%) | Reference |

| Ethyl Pyruvate | Diacrylate | Broadband UV | ~200 mmol L⁻¹ s⁻¹ | - | [1] |

| α-Ketoglutaric Acid | Acrylamide | UV | Higher initial rate than I-2959 | >90% at 120s | [5] |

| Multifunctional α-Ketoesters | (Meth)acrylates | 385 nm LED | Outperform BP/amine system | High | [3] |

| Irgacure 2959 | Acrylamide | UV | Lower initial rate than α-KG | ~50% at 120s | [5] |

| Benzophenone/Amine | Diacrylate | Broadband UV | ~100 mmol L⁻¹ s⁻¹ | - | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of key α-keto ester photoinitiators and their application in photopolymerization, as adapted from the scientific literature.

Synthesis of Multifunctional α-Keto Ester Photoinitiators

The synthesis of multifunctional α-keto esters typically involves the esterification of a polyol with an α-keto acid or its derivative.

Figure 2: General workflow for the synthesis of multifunctional α-keto esters.

Synthesis of Trimethylolpropane Tripyruvate

-

Materials: Trimethylolpropane, ethyl pyruvate, p-toluenesulfonic acid (p-TSA), toluene.

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add trimethylolpropane (1 equivalent), ethyl pyruvate (3.3 equivalents), and a catalytic amount of p-TSA.

-

Add toluene as the solvent to facilitate azeotropic removal of the ethanol byproduct.

-

Heat the reaction mixture to reflux and monitor the collection of ethanol in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of ethanol has been collected.

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure trimethylolpropane tripyruvate.

-

Synthesis of Ethoxylated Pentaerythritol Tetrapyruvate

-

Materials: Ethoxylated pentaerythritol, ethyl pyruvate, 4-(dimethylamino)pyridine (DMAP), dicyclohexylcarbodiimide (DCC), dichloromethane (DCM).

-

Procedure:

-

Dissolve ethoxylated pentaerythritol (1 equivalent) and ethyl pyruvate (4.4 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add DMAP (catalytic amount) to the solution.

-

Cool the mixture in an ice bath and add a solution of DCC (4.4 equivalents) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure ethoxylated pentaerythritol tetrapyruvate.

-

Photopolymerization Kinetics Analysis using Photo-DSC

-

Equipment: Differential Scanning Calorimeter (DSC) equipped with a UV light source.

-

Procedure:

-

Prepare a formulation containing the desired monomer, the α-keto ester photoinitiator (typically 1-5 wt%), and any other additives.

-

Place a small, accurately weighed sample (1-5 mg) of the formulation into a DSC pan.

-

Place the pan in the DSC cell and equilibrate at the desired temperature under a nitrogen atmosphere.

-

Irradiate the sample with UV light of a specific wavelength and intensity.

-

Record the heat flow as a function of time. The exothermic peak corresponds to the heat of polymerization.

-

The rate of polymerization (Rp) can be calculated from the heat flow, and the double bond conversion (DBC) can be determined by integrating the area under the exothermic peak and comparing it to the theoretical heat of polymerization for the monomer.

-

Cytotoxicity Assay

-

Cell Line: L929 mouse fibroblasts are commonly used.

-

Procedure (MTT Assay):

-

Prepare extracts of the cured polymer containing the α-keto ester photoinitiator by incubating the polymer in a cell culture medium for a defined period (e.g., 24 hours).

-

Seed L929 cells in a 96-well plate and allow them to adhere overnight.

-

Replace the culture medium with the polymer extracts at various dilutions. Include positive (e.g., cytotoxic substance) and negative (e.g., fresh medium) controls.

-

Incubate the cells with the extracts for 24-72 hours.

-

Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage relative to the negative control.

-

Conclusion

α-Keto ester photoinitiators represent a significant advancement in the field of photopolymerization, particularly for applications where biocompatibility and low migration are critical. Their unique Norrish Type II initiation mechanism, coupled with their excellent reactivity and photobleaching properties, makes them a versatile tool for researchers and professionals in drug development, tissue engineering, and advanced manufacturing. As research continues to uncover new multifunctional α-keto ester structures with tailored properties, their impact on the development of next-generation materials is poised to grow even further. This guide provides a solid foundation for understanding and utilizing these innovative photoinitiators in a variety of scientific and industrial settings.

References

- 1. athene-forschung.unibw.de [athene-forschung.unibw.de]

- 2. Novel Low‐Cytotoxic and Highly Efficient Type I Photoinitiators for Visible LED‐/Sunlight‐Induced Photopolymerization and High‐Precision 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of a Trifunctional Photoinitiator Based on Two Commercial Photoinitiators with α-Hydroxyl Ketone Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nanoimprint lithography - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Ethyl 4-tert-butylbenzoylformate in Photopolymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-tert-butylbenzoylformate is a Norrish Type I photoinitiator used to initiate free-radical polymerization upon exposure to ultraviolet (UV) light. As a derivative of benzoylformate, it belongs to a class of photoinitiators known for their efficient generation of free radicals through α-cleavage. This property makes it a valuable component in a variety of photocurable formulations, including coatings, adhesives, inks, and materials for 3D printing and drug delivery systems.

These application notes provide a comprehensive overview of the properties, mechanism of action, and practical use of this compound in photopolymerization. The included protocols offer a starting point for researchers to develop and optimize their own photopolymerization processes.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the proper handling, storage, and application of this photoinitiator.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Ethyl 2-(4-tert-butylphenyl)-2-oxoacetate |

| CAS Number | Not available. |

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.26 g/mol |

| Appearance | Expected to be a pale yellow liquid or low-melting solid. |

| Solubility | Soluble in common organic solvents and monomers (e.g., acrylates, methacrylates). |

| UV Absorption (λmax) | Expected in the range of 250-380 nm, typical for benzoylformate derivatives. |

Disclaimer: Some data in this table is based on the general properties of benzoylformate esters due to the limited availability of specific experimental data for this compound.

Mechanism of Photoinitiation